(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide
Description
(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide is a heterocyclic compound featuring a 3-cyano-4-fluorophenyl group linked via a cyanamide bridge to a 2-methyl-1,3-thiazol-4-ylmethyl moiety. The structural complexity of this molecule arises from the combination of a fluorinated aromatic ring, a thiazole heterocycle, and a cyanamide functional group. The presence of electron-withdrawing groups (cyano, fluoro) and the thiazole ring may confer unique physicochemical properties, such as enhanced stability or reactivity, which could be relevant in pharmaceutical or agrochemical contexts .
Properties
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c1-9-17-11(7-19-9)6-18(8-16)12-2-3-13(14)10(4-12)5-15/h2-4,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYWUJETVMTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C#N)C2=CC(=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and thiazole precursors. The cyano group can be introduced through nucleophilic substitution reactions, often using cyanide salts under controlled conditions. The reaction conditions usually involve moderate temperatures and the use of polar aprotic solvents to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The cyano and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazole ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
*Estimated based on substituents.
- Thiazole Derivatives: The target compound shares the 2-methyl-1,3-thiazol-4-yl group with MTEP and benzoic acid derivatives (Table 1). However, the ethynyl linker in MTEP versus the methyl-cyanamide bridge in the target compound may lead to divergent pharmacological profiles.
- Fluorophenyl Groups: The 3-cyano-4-fluorophenyl moiety distinguishes the target from simpler fluorophenyl analogs like the triazole-thione in .
Pharmacological and Physicochemical Properties
- Receptor Binding : MTEP and MPEP demonstrate that thiazole and pyridine cores are critical for mGlu5 receptor antagonism . The target compound’s cyanamide group may sterically hinder receptor access compared to MTEP’s ethynyl-piperidine chain, though its fluorophenyl group could enhance hydrophobic interactions.
- Physical Properties : Thiazole-containing benzoic acid derivatives (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) exhibit high melting points (~139–140°C) due to hydrogen-bonding capacity, suggesting the target compound may similarly display thermal stability . The cyanamide group’s polarity could improve aqueous solubility relative to MTEP’s lipophilic ethynyl-piperidine moiety.
Research Implications and Limitations
However, the lack of experimental data on the target’s receptor affinity, toxicity, or metabolic profile necessitates further investigation. Comparative studies focusing on cyanamide versus ethynyl or carboxylic acid substituents could clarify structure-activity relationships.
Biological Activity
The compound (3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide is a thiazole-derived cyanamide that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 273.30 g/mol. The structural representation includes a cyanamide functional group attached to a thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effective inhibition against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.25 | |
| 2 | Escherichia coli | 0.50 | |
| 3 | Pseudomonas aeruginosa | 0.75 |
These findings suggest that our compound may also possess antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria.
Enzyme Inhibition
Cyanamides are known for their ability to inhibit various enzymes. The compound has been studied for its inhibitory effects on cathepsins, which are cysteine proteases involved in protein degradation and have implications in cancer and osteoporosis. The following data summarizes the enzyme inhibition activities:
These results indicate that the compound could be a potent inhibitor of these enzymes, which may lead to therapeutic applications in diseases characterized by excessive proteolysis.
Cytotoxicity and Safety Profile
Evaluating the safety profile of new compounds is crucial for their potential therapeutic use. Preliminary cytotoxicity assays have indicated that compounds with similar structures exhibit low toxicity levels:
- Hemolytic Activity : Less than 5% hemolysis at concentrations up to 100 µg/mL.
- Cytotoxicity : IC50 values greater than 60 µM indicate non-cytotoxic behavior towards human cell lines .
Case Studies
A recent study on related thiazole derivatives demonstrated significant antibacterial activity and low cytotoxicity, supporting the hypothesis that our compound may share these beneficial properties. In this study, derivatives were tested against common pathogens and showed promising results in both in vitro and in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
